molecular formula C12H12N2O3 B1487858 (E)-1-(3-(pyridin-3-yl)acryloyl)azetidine-3-carboxylic acid CAS No. 1563032-27-8

(E)-1-(3-(pyridin-3-yl)acryloyl)azetidine-3-carboxylic acid

Cat. No. B1487858
M. Wt: 232.23 g/mol
InChI Key: MYUMYIPMEUFZTQ-ONEGZZNKSA-N
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Description

(E)-1-(3-(pyridin-3-yl)acryloyl)azetidine-3-carboxylic acid, or (E)-3-pyridinylacryloylazetidine-3-carboxylic acid, is a novel carboxylic acid that has recently been studied for its potential applications in various scientific fields. This carboxylic acid is a member of the azetidine-3-carboxylic acid family and is composed of a pyridine ring and an acryloyl group attached to an azetidine ring. The unique structure of (E)-3-pyridinylacryloylazetidine-3-carboxylic acid makes it an attractive target for further research and development.

Scientific Research Applications

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid and its derivatives have been extensively studied for their medicinal properties, including anticancer potentials. The 3-phenyl acrylic acid functionality, characteristic of cinnamic acids, facilitates various chemical reactions, making these compounds significant in medicinal research. Particularly, their role as synthetic antitumor agents has received considerable attention. The research underscores the anticancer efficacy of various cinnamoyl derivatives, highlighting their underutilized potential in cancer treatment despite a rich medicinal tradition dating back to the early 20th century (De, Baltas, & Bedos-Belval, 2011).

Influence of Metals on Biologically Important Ligands

The interaction between metals and biologically important molecules, such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, has been a subject of intense study. These interactions are crucial for understanding the nature of compounds' interactions with biological targets. The research has provided insights into how metals influence the electronic system of ligands, potentially affecting their stability, reactivity, and affinity towards enzymes (Lewandowski, Kalinowska, & Lewandowska, 2005).

Carboxylic Acids in Biomedical Applications

Carboxylic acids, due to their functional groups, play a significant role in biomedical research. For instance, acrylic acid plasma polymerization is explored for its applications in regenerative medicine and tissue engineering. The non-invasive and solvent-free nature of non-thermal plasma offers a way to modify polymeric surfaces for improved biocompatibility. This approach is vital for creating thin films with specific surface chemistries, such as carboxylic acid groups, which stimulate cell adhesion and proliferation (Bitar, Cools, De Geyter, & Morent, 2018).

properties

IUPAC Name

1-[(E)-3-pyridin-3-ylprop-2-enoyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(14-7-10(8-14)12(16)17)4-3-9-2-1-5-13-6-9/h1-6,10H,7-8H2,(H,16,17)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMYIPMEUFZTQ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(pyridin-3-yl)acryloyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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